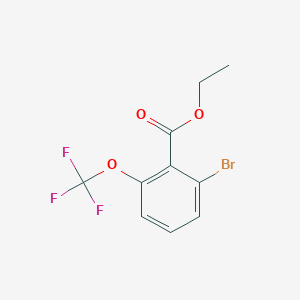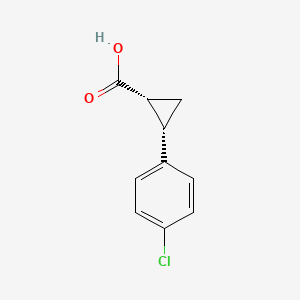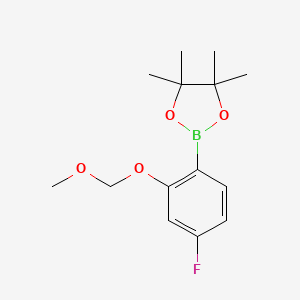![molecular formula C8H13ClF3N B14029332 Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of well-defined reaction steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that minimize waste and cost. The use of tandem and sequential reactions is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is employed in the synthesis of agrochemicals and dyestuffs, contributing to the development of new materials and products
作用機序
The mechanism of action of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar bicyclic structure but features a fluorine atom instead of a trifluoromethyl group.
8-oxabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure and is used in various synthetic applications.
Uniqueness
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical research .
特性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
(1R,5S)-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H/t5?,6-,7+; |
InChIキー |
FPHCEZGZEPZRAP-FXFNDYDPSA-N |
異性体SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(F)(F)F.Cl |
正規SMILES |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


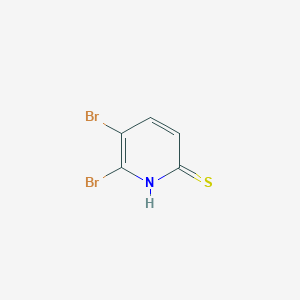
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
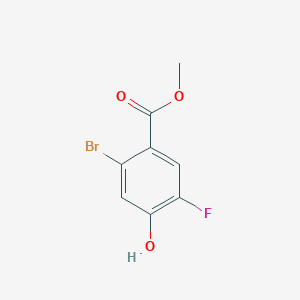
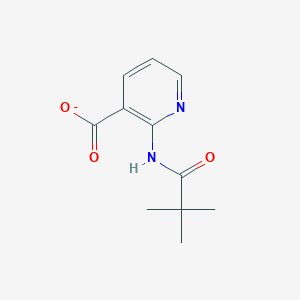
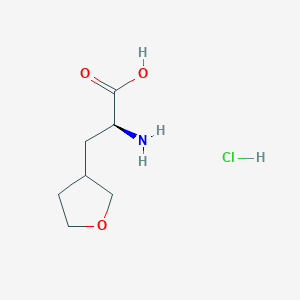

![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)

